N,N,N-trimethyl-2-phenoxyethanaminium
Description
N,N,N-Trimethyl-2-phenoxyethanaminium is a quaternary ammonium compound characterized by a central ethanaminium backbone where the nitrogen atom is fully substituted with three methyl groups. The 2-position of the ethanaminium chain is functionalized with a phenoxy group (an oxygen atom bonded to a phenyl ring) (Fig. 1). The molecular formula is C₁₁H₁₈NO⁺, with a molecular weight of 180.27 g/mol (inferred from structural analogs in ).
The phenoxy group introduces aromaticity and moderate lipophilicity, which may influence solubility, stability, and intermolecular interactions such as π-π stacking.
Properties
CAS No. |
6779-86-8 |
|---|---|
Molecular Formula |
C11H18NO+ |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
trimethyl(2-phenoxyethyl)azanium |
InChI |
InChI=1S/C11H18NO/c1-12(2,3)9-10-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 |
InChI Key |
VCXBSHBJVUIQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-trimethyl-2-phenoxyethanaminium typically involves the reaction of 2-phenoxyethanol with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme is as follows: [ \text{2-Phenoxyethanol} + \text{Trimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process typically includes steps such as:
Reaction: Mixing 2-phenoxyethanol with trimethylamine in the presence of a catalyst.
Purification: The crude product is purified using techniques such as distillation or recrystallization.
Quality Control: The final product is subjected to quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl-2-phenoxyethanaminium undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or hydroxides are often employed.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Reduced ammonium compounds.
Substitution: Substituted ammonium salts.
Scientific Research Applications
N,N,N-Trimethyl-2-phenoxyethanaminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and detergents.
Mechanism of Action
The mechanism of action of N,N,N-trimethyl-2-phenoxyethanaminium involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The molecular targets include membrane proteins and phospholipids, leading to changes in membrane permeability and function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quaternary Ammonium Compounds
| Compound Name | Molecular Formula | Substituent at 2-Position | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₈NO⁺ | Phenoxy (aryl ether) | 180.27 | Aromatic, moderate lipophilicity |
| N,N,N-Trimethyl-2-(nonanoylamino)ethanaminium [14] | C₁₄H₃₁N₂O⁺ | Nonanoylamino (amide) | 243.41 | Polar, hydrogen-bonding capability |
| O-Ethyl S-2-trimethylammonium ethyl methylphosphonothiolate [8, 9] | C₉H₂₃NO₂PS⁺ | Methylphosphonothiolate (organophosphate) | 248.33 | Bulky, potential for metal coordination |
| 2-[(2,6-Dimethylphenyl)amino]-N,N,N-trimethyl-2-oxoethanaminium [5] | C₁₃H₂₁N₂O⁺ | 2,6-Dimethylphenylamino (substituted aniline) | 221.32 | Electron-rich aromatic, ketone functionality |
| N,N,N-Trimethyl-2-(sodiooxyphosphonyloxy)ethanaminium [17] | C₅H₁₃NNaO₄P⁺ | Phosphonyloxy (anionic phosphate) | 205.12 | Ionic, high water solubility |
Key Differences and Implications
Electronic and Steric Effects
- Its planar aromatic structure allows for π-π interactions, which may enhance binding to aromatic moieties in biological or polymeric systems.
- Nonanoylamino Group [14]: The amide linkage introduces hydrogen-bonding capacity, increasing hydrophilicity. The long alkyl chain (nonanoyl) adds lipophilicity, creating amphiphilic behavior useful in surfactants or drug delivery systems.
- Methylphosphonothiolate [8, 9]: The phosphonothiolate group is bulkier and may confer resistance to enzymatic degradation.
- Phosphonyloxy Group [17]: The anionic phosphate group paired with a sodium counterion creates a zwitterionic structure, enhancing solubility in polar solvents. This is advantageous in detergents or ion-exchange applications.
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